Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
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Overview
Description
Cyclohexane, 1,1’-(1,2-ethynediyl)bis- is an organic compound with the molecular formula C14H18 It is characterized by the presence of two cyclohexane rings connected by an ethynediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- typically involves the coupling of cyclohexyl groups with an ethynediyl linker. One common method is the Sonogashira coupling reaction, which involves the reaction of cyclohexyl halides with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1’-(1,2-ethynediyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The ethynediyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1,1’-(1,2-ethynediyl)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- involves its interaction with molecular targets through its ethynediyl linker. This linker can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl linker instead of an ethynediyl linker.
Cyclohexane, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains a dimethyl-substituted ethanediyl linker.
Uniqueness
Cyclohexane, 1,1’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linker, which imparts distinct electronic and steric properties compared to similar compounds with different linkers. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
62371-39-5 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
2-cyclohexylethynylcyclohexane |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-10H2 |
InChI Key |
PLSMLGKJCKKEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CC2CCCCC2 |
Origin of Product |
United States |
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